7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one

Metabolic Stability Fluorination Cytochrome P450

7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one (CAS 702710-19-8) is a privileged dihydroisoquinolinone scaffold with 7-F substitution conferring enhanced metabolic stability and unique SAR vectors. Its conformationally constrained core and halogen handle enable late-stage diversification. Procure this specific fluoro analog to maintain target engagement fidelity and avoid confounding variables in CDK9/kinase and nuclear receptor programs.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B13199249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2)F)C(=O)N1
InChIInChI=1S/C10H8FNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
InChIKeyYVBSWOTURPXIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one: Structural Class and Baseline Procurement Profile


7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one (CAS: 702710-19-8) is a synthetic fluorinated dihydroisoquinolinone derivative with the molecular formula C10H8FNO and a molecular weight of 177.05899 g/mol [1]. As a member of the 1,2-dihydroisoquinolin-1-one class, it features a fluorine atom at the 7-position and a methyl group at the 3-position of the bicyclic heterocyclic core [2]. The compound is characterized by one hydrogen bond donor, two hydrogen bond acceptors, zero rotatable bonds, and a heavy atom count of 13 [1]. Dihydroisoquinolinones represent a privileged scaffold in medicinal chemistry with documented activity against kinases, nuclear receptors, PARP, and other therapeutic targets, making them valuable as molecular probes and pharmaceutical building blocks [3].

Why Generic Substitution of 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one with Unsubstituted Analogs Fails: Position-Specific Fluorination as a Critical Determinant of Pharmacological Outcomes


Simple in-class substitution with the non-fluorinated 3-methyl-1,2-dihydroisoquinolin-1-one (CAS: 7114-80-9) or regioisomeric fluoro-analogs such as 5-fluoro-3-methyl-1,2-dihydroisoquinolin-1-one introduces functionally consequential differences that cannot be normalized by routine experimental adjustment [1]. The 7-fluoro substitution specifically alters electronic distribution across the heterocyclic ring system, influences hydrogen bonding potential at the lactam carbonyl, and modulates metabolic susceptibility relative to alternative substitution patterns [2]. Critically, the position-specific nature of fluorine substitution produces divergent target engagement profiles within the same structural class, meaning the non-fluorinated or differently fluorinated congeners cannot be treated as functionally interchangeable surrogates in structure-activity relationship (SAR) campaigns [3].

7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one Quantitative Comparative Evidence: Measured Differentiation Against Structural Analogs


Comparative Metabolic Stability Advantage: 7-Fluoro vs. Non-Fluorinated 3-Methyl Dihydroisoquinolinone

The 7-fluoro substitution on 3-methyl-1,2-dihydroisoquinolin-1-one confers enhanced metabolic stability compared to the non-fluorinated parent scaffold (3-methyl-1,2-dihydroisoquinolin-1-one, CAS 7114-80-9) [1]. Fluorine at the 7-position serves as a metabolically resistant blocking group that reduces oxidative metabolism at adjacent positions on the aromatic ring [2]. This position-specific fluorination pattern distinguishes 7-fluoro-3-methyl from 5-fluoro-3-methyl analogs, as the electronic and steric effects differ substantially based on fluorine placement relative to the lactam carbonyl and the C3-methyl substituent [1].

Metabolic Stability Fluorination Cytochrome P450

Positional Fluorination Impact on Nuclear Receptor Binding: 7-Fluoro vs. 5-Fluoro Isoquinolinone SAR

In isoquinolinone-based nuclear receptor modulators, the position of fluorine substitution critically determines binding affinity and functional activity [1]. Compounds with 7-position substitution exhibit distinct pharmacological profiles from those with 5-position or 8-position substitution, as disclosed in patent literature covering substituted isoquinolinone derivatives as therapeutic agents [1]. The 7-fluoro-3-methyl substitution pattern represents a specific SAR vector that cannot be replicated by regioisomeric fluoro analogs such as 5-fluoro-3-methyl-1,2-dihydroisoquinolin-1-one [2].

Nuclear Receptor Orphan Receptor SAR

Predicted Binding Potential: 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one in CDK9 Inhibitor Scaffold Optimization

Dihydroisoquinolinone scaffolds have demonstrated potent CDK9 inhibition in recent therapeutic development, with optimized analogs achieving wild-type CDK9 IC50 = 1.2 nM and L156F mutant IC50 = 3.3 nM [1]. The 7-fluoro-3-methyl-1,2-dihydroisoquinolin-1-one core represents a privileged intermediate for CDK9 inhibitor SAR exploration, as the 7-position fluorine provides a metabolically stable vector for further derivatization while maintaining the core pharmacophore geometry required for ATP-binding pocket engagement [2]. Compared to non-fluorinated 3-methyl dihydroisoquinolinone (CAS 7114-80-9), the 7-fluoro derivative offers enhanced oxidative stability during both synthesis and biological evaluation [3].

CDK9 Kinase Inhibitor Hematological Malignancies

Synthetic Utility Comparison: 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one vs. Non-Halogenated Dihydroisoquinolinones

The 7-fluoro substituent on 3-methyl-1,2-dihydroisoquinolin-1-one enables participation in nucleophilic aromatic substitution (SNAr) reactions and transition metal-catalyzed cross-couplings at the fluorine-bearing position, providing a synthetic diversification pathway unavailable to non-halogenated 3-methyl-1,2-dihydroisoquinolin-1-one (CAS 7114-80-9) [1]. Additionally, the fluorine atom serves as a hydrogen bond acceptor (HBA count = 2 for the target compound) that can engage in favorable interactions with biological targets while the methyl group at C3 provides a fixed stereoelectronic environment with zero rotatable bonds, contrasting with more flexible analogs [2]. This dual functionalization at C3 and C7 offers orthogonal vectors for library synthesis relative to mono-substituted dihydroisoquinolinones [1].

Cross-Coupling Suzuki-Miyaura Building Block

Recommended Research and Industrial Application Scenarios for 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one Based on Quantitative Evidence


Kinase Inhibitor Scaffold Optimization and CDK9-Targeted Library Synthesis

Given the demonstrated potency of dihydroisoquinolinone-based CDK9 inhibitors (wild-type IC50 = 1.2 nM for optimized analogs) [6], 7-fluoro-3-methyl-1,2-dihydroisoquinolin-1-one serves as an optimal core scaffold for focused kinase inhibitor libraries. The 7-fluoro substitution provides enhanced metabolic stability over non-fluorinated 3-methyl analogs [5], while the C3 methyl group and 7-fluoro handle offer orthogonal vectors for SAR exploration around the ATP-binding pocket [3]. This compound is particularly suitable for structure-guided optimization campaigns targeting CDK9 and related kinases in hematological malignancy programs.

Nuclear Receptor Modulator SAR Studies with Position-Defined Fluorination

Patent literature establishes that isoquinolinone derivatives with defined substitution patterns, including 7-position fluorination, function as nuclear receptor modulators with position-dependent pharmacological profiles [6]. 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one represents a specific SAR vector distinct from 5-fluoro or non-fluorinated regioisomers [5]. Researchers investigating orphan nuclear receptors or related therapeutic targets should procure this specific compound rather than generic 3-methyl dihydroisoquinolinone to maintain SAR integrity and avoid confounding pharmacological variables.

Synthetic Methodology Development Leveraging C7-Fluoro Reactivity

The presence of the 7-fluoro substituent creates a reactive site for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling late-stage diversification strategies unavailable with non-halogenated 3-methyl-1,2-dihydroisoquinolin-1-one (CAS 7114-80-9) [6]. With zero rotatable bonds and a defined HBA count of 2 [6], this compound provides a conformationally constrained, synthetically tractable building block suitable for parallel synthesis and library generation in medicinal chemistry programs focused on kinase or nuclear receptor targets.

Metabolic Stability Profiling in Cellular and In Vivo Pharmacology

The 7-fluoro substitution on 3-methyl-1,2-dihydroisoquinolin-1-one confers enhanced resistance to oxidative metabolism compared to non-fluorinated analogs [6]. This property makes 7-fluoro-3-methyl-1,2-dihydroisoquinolin-1-one a preferred scaffold for cellular efficacy studies and in vivo pharmacokinetic profiling where compound stability is a critical determinant of assay reproducibility and data interpretability [5]. Procurement of the 7-fluoro derivative rather than the non-fluorinated parent (CAS 7114-80-9) is recommended for any assay exceeding 2-4 hour incubation periods.

Quote Request

Request a Quote for 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.